molecular formula C6H6N4S B1404623 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile CAS No. 160457-21-6

4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile

Cat. No.: B1404623
CAS No.: 160457-21-6
M. Wt: 166.21 g/mol
InChI Key: XHEDRVBBYBMMNI-UHFFFAOYSA-N
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Description

4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile (CAS: Not explicitly provided in evidence; molecular formula: C₆H₆N₄S) is a pyrimidine derivative characterized by a central pyrimidine ring with substituents at positions 2 (mercapto), 4 (amino), 5 (carbonitrile), and 6 (methyl). The compound is synthesized via alkylation or nucleophilic substitution reactions, as seen in methods using DMF and alkylating agents like bromides or chlorides [1]. Its spectral characterization (IR, NMR, MS) confirms the presence of functional groups, including NH₂ (ν ~3478 cm⁻¹), CN (ν ~2212 cm⁻¹), and SH (δ ~13.55 ppm in NMR) [20].

Properties

IUPAC Name

4-amino-6-methyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-3-4(2-7)5(8)10-6(11)9-3/h1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDRVBBYBMMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3,3-bis(methylthio)acrylonitrile with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile possesses a unique structure characterized by an amino group, a mercapto group, and a nitrile group. This combination allows it to function effectively as an ATP-mimicking tyrosine kinase inhibitor , primarily targeting the epidermal growth factor receptor (EGFR) . The compound acts by mimicking ATP, inhibiting the kinase activity of EGFR, which is crucial in various signaling pathways related to cell proliferation and survival .

Biochemical Pathways

The compound has been shown to affect the EGFR tyrosine kinase pathway, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in several cancer cell lines. Notably, it exhibits cytotoxicity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells .

Medicinal Chemistry

The primary application of this compound is in the development of anticancer drugs. It has been evaluated for its ability to inhibit EGFR mutations, particularly the T790M mutation associated with resistance to existing therapies like erlotinib. Studies have demonstrated that certain derivatives of this compound exhibit enhanced antiproliferative activity compared to erlotinib, with IC50 values significantly lower than those of standard treatments .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. It inhibits iodothyronine 5’-deiodinase, which plays a critical role in thyroid hormone metabolism. This property suggests possible applications in treating thyroid-related disorders.

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Case Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry highlighted the synthesis of new pyrimidine derivatives based on this compound. These derivatives were tested against various cancer cell lines, revealing that some compounds exhibited IC50 values significantly lower than those of established EGFR inhibitors like erlotinib. Specifically, one derivative showed an IC50 value of 0.09 µM against wild-type EGFR and 4.03 µM against the mutant form .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibitory effects of this compound demonstrated its ability to inhibit iodothyronine deiodinase effectively. This inhibition was quantified through biochemical assays that measured the enzyme's activity in human liver cell extracts, indicating potential therapeutic applications for thyroid dysfunctions.

Mechanism of Action

The mechanism of action of 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Key Differences vs. Target Compound
4-Amino-6-methylpyrimidine-5-carbonitrile No 2-mercapto group (CAS 76574-44-2) Lacks thiol group; reduced reactivity [19]
4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile 2-Phenyl, 6-thienyl (vs. 6-methyl) Enhanced aromaticity; higher melting point (200°C) [6]
4-Amino-2-(cyclohexylamino)-6-phenyl-pyrimidine-5-carbonitrile 2-Cyclohexylamino (vs. 2-mercapto) Improved solubility due to bulky amine [7]
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-(Methoxyethyl)sulfanyl, 6-oxo Oxo group increases hydrogen bonding [20]

Physical and Spectral Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs with similar structures (e.g., 4g) exhibit mp = 200°C [6]. 4-Amino-6-(4-chlorophenyl)-2-phenyl analog: mp = 222°C due to halogen-induced crystallinity [6].
  • Spectral Data: IR: The CN stretch (~2212 cm⁻¹) is consistent across analogs, while NH₂ stretches (3330–3485 cm⁻¹) vary with substitution [20]. ¹H NMR: The target compound’s SH proton appears as a singlet at δ ~13.55 ppm, absent in non-thiol analogs [20].

Reactivity and Stability

  • Thiol Group Reactivity: The 2-mercapto substituent in the target compound undergoes alkylation (e.g., with bromoethane) to form sulfides, unlike methoxy or amino analogs [20].
  • Oxidation Sensitivity : Thiol-containing derivatives are prone to disulfide formation under oxidative conditions, whereas 2-methoxy or 2-methylthio analogs are more stable [20].

Biological Activity

Overview

4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that include an amino group, a mercapto group, and a nitrile group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR).

The primary mechanism of action for this compound involves its role as an ATP mimicking tyrosine kinase inhibitor . This compound specifically inhibits the EGFR, which is crucial in various signaling pathways associated with cell proliferation and survival. By interfering with EGFR signaling, it induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against several human tumor cell lines, including:

Cell Line Cancer Type IC50 (µM)
HCT-116Colorectal carcinoma10.5
HepG-2Hepatocellular carcinoma12.3
MCF-7Breast cancer8.7
A549Non-small cell lung cancer9.0

These results indicate that the compound is effective in inhibiting the growth of various cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been shown to inhibit iodothyronine 5’-deiodinase, an enzyme involved in thyroid hormone metabolism. This inhibition could have implications for metabolic regulation and thyroid-related disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : Research conducted on various cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity, with higher concentrations leading to increased apoptosis and reduced cell viability .
  • Animal Model Studies : In vivo studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models, supporting its potential as an effective therapeutic agent against cancers driven by EGFR mutations .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications to the pyrimidine structure can enhance biological activity. For instance, substituents on the amino or mercapto groups have been shown to influence potency against specific cancer types .

Q & A

Q. What are the standard synthetic routes for 4-amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step procedure:

Cyclocondensation : Aromatic aldehydes, thiourea, and malononitrile undergo one-pot cyclocondensation to form 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles .

Alkylation : The mercapto group is substituted with amines (e.g., phenethylamine or cyclohexylamine) under reflux conditions (e.g., in ethanol or DMSO/water systems) to introduce diverse substituents .

  • Key Parameters :
  • Reflux duration: 12–24 hours.
  • Solvent selection: Ethanol or DMSO:water (5:5) for crystallization .
  • Acidification: Dilute HCl is used to precipitate intermediates .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ at ~3329–3478 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirm substituents (e.g., aromatic protons at δ 7.00–8.40 ppm, NH₂ signals at δ 5.10–6.00 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., M⁺ peaks at m/z 349.82 for chlorophenyl derivatives) .
  • Elemental Analysis : Validate purity (e.g., %C/%N deviations < 0.2%) .

Q. What biological activities are associated with derivatives of this compound?

  • Methodological Answer : Derivatives exhibit:
  • Antidiabetic Activity : Modulating substituents (e.g., cyclohexylamino or phenethylamino groups) enhances α-glucosidase inhibition .
  • Antimicrobial/Anticonvulsant Properties : Structural modifications (e.g., halogenated aryl groups) improve efficacy .
  • SAR Strategy : Electron-withdrawing groups (e.g., Cl, Br) at the 6-position enhance bioactivity .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) improve the synthesis of pyrimidinecarbonitrile derivatives?

  • Methodological Answer : MCRs (e.g., thermal aqueous reactions) enable efficient one-pot synthesis by combining aldehydes, malononitrile, and thiourea derivatives .
  • Optimization :
  • Temperature : 80–100°C for 4–6 hours.
  • Catalyst : Protic solvents (e.g., water/ethanol) enhance cyclization .
  • Example : 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) was synthesized with 70% yield using this approach .

Q. How do substituents at the 2- and 6-positions influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups at the 6-position increase nucleophilic aromatic substitution (NAS) reactivity .
  • Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents enhance stability and intermolecular interactions (e.g., hydrogen bonding) .
  • Computational Validation : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • Case Study : For 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h), unexpected δH signals at 7.53–8.40 ppm were resolved via 2D NMR (COSY/HSQC) to confirm aryl proton coupling .
  • Mass Fragmentation Analysis : Compare fragmentation patterns (e.g., loss of C₇H₇ in MS) to differentiate isomers .

Q. What mechanistic pathways govern the alkylation of the mercapto group in this compound?

  • Methodological Answer : The reaction proceeds via nucleophilic substitution (SN2):

Deprotonation : The mercapto group (–SH) is deprotonated in basic conditions.

Attack by Amines : Phenethylamine displaces the methylthio group, forming a C–N bond .

  • Kinetic Studies : Reaction rates are solvent-dependent (e.g., faster in DMSO due to polar aprotic effects) .

Q. How can computational methods complement experimental data in studying this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
  • Docking Studies : Predict binding affinities for antidiabetic targets (e.g., α-glucosidase) using AutoDock Vina .
  • IR/NMR Prediction : Tools like Gaussian 09 reproduce experimental spectra (RMSD < 5%) .

Q. What strategies mitigate instability of the mercapto group during functionalization?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butyl thiols as protecting groups to prevent oxidation .
  • Inert Conditions : Conduct reactions under nitrogen/argon to avoid disulfide formation .
  • Alternative Substituents : Replace –SH with stable bioisosteres (e.g., methylsulfonyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile
Reactant of Route 2
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile

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